molecular formula C7H9ClFNO B13932170 4-Amino-2-fluoro-6-methylphenol hcl

4-Amino-2-fluoro-6-methylphenol hcl

Cat. No.: B13932170
M. Wt: 177.60 g/mol
InChI Key: TVPOPKBHIWUSCM-UHFFFAOYSA-N
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Description

4-Amino-2-fluoro-6-methylphenol hydrochloride is an organic compound with the molecular formula C7H8FNO·HCl It is a derivative of phenol, characterized by the presence of an amino group, a fluorine atom, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-fluoro-6-methylphenol hydrochloride typically involves the following steps:

    Nitration: The starting material, 2-fluoro-6-methylphenol, undergoes nitration to introduce a nitro group at the 4-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-fluoro-6-methylphenol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced further to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenols or anilines.

Scientific Research Applications

4-Amino-2-fluoro-6-methylphenol hydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-fluoro-6-methylphenol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-fluoro-5-methylphenol hydrochloride
  • 4-Fluoro-2-methylphenol

Comparison

4-Amino-2-fluoro-6-methylphenol hydrochloride is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it valuable for specific applications.

Properties

Molecular Formula

C7H9ClFNO

Molecular Weight

177.60 g/mol

IUPAC Name

4-amino-2-fluoro-6-methylphenol;hydrochloride

InChI

InChI=1S/C7H8FNO.ClH/c1-4-2-5(9)3-6(8)7(4)10;/h2-3,10H,9H2,1H3;1H

InChI Key

TVPOPKBHIWUSCM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)F)N.Cl

Origin of Product

United States

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